
Mycinolide V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycinolide V, also known as this compound, is a useful research compound. Its molecular formula is C21H32O6 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Mycinolide V
The total synthesis of this compound has been achieved through complex organic chemistry methods. The synthesis involves multiple steps, typically around 29, to construct the macrolide structure effectively. The process begins with the preparation of distinct fragments that are subsequently combined to form the complete molecule. This intricate synthesis not only demonstrates the feasibility of producing this compound but also paves the way for further modifications and derivatives that may enhance its efficacy .
This compound has displayed significant antimicrobial activity against various gram-positive bacteria. Its mechanism of action primarily involves interference with bacterial protein synthesis by binding to the ribosomal RNA, thus inhibiting translation processes crucial for bacterial growth and replication. This characteristic positions this compound as a potential candidate for treating infections caused by resistant strains of bacteria .
Therapeutic Potential
The therapeutic applications of this compound extend beyond its antimicrobial properties. Recent studies have indicated its potential in treating conditions associated with bacterial infections that are resistant to conventional antibiotics. The unique structural features of this compound, such as its ability to penetrate bacterial membranes and bind effectively to ribosomes, suggest that it could be developed into a new class of antibiotics aimed at combating multidrug-resistant pathogens .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated that it possesses a minimum inhibitory concentration (MIC) comparable to other well-known macrolides. The research highlighted its potential use in clinical settings where traditional treatments have failed due to resistance .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic pathway for this compound revealed that certain modifications in reaction conditions could lead to improved yields and reduced reaction times. This optimization is crucial for scaling up production for pharmaceutical applications .
Case Study 3: Resistance Mechanisms
Investigations into the mechanisms by which bacteria develop resistance to this compound provided insights into structural modifications that could enhance its effectiveness. Understanding these mechanisms is vital for designing next-generation antibiotics based on this compound .
Data Table: Comparison of Macrolides
Macrolide | Source | Gram-Positive Activity | Resistance | Synthesis Complexity |
---|---|---|---|---|
This compound | Micromonospora griseorubida | High | Low | High |
Erythromycin | Saccharopolyspora erythraea | Moderate | Moderate | Moderate |
Azithromycin | Semi-synthetic | High | Low | Moderate |
Eigenschaften
CAS-Nummer |
77717-05-6 |
---|---|
Molekularformel |
C21H32O6 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(3Z,5S,6S,7S,9R,11Z,13Z,15S,16R)-16-ethyl-6,15-dihydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C21H32O6/c1-5-18-21(26,13-22)11-7-6-8-17(23)15(3)12-16(4)20(25)14(2)9-10-19(24)27-18/h6-11,14-16,18,20,22,25-26H,5,12-13H2,1-4H3/b8-6-,10-9-,11-7-/t14-,15+,16-,18+,20+,21-/m0/s1 |
InChI-Schlüssel |
GMBJPKQJNVRIQM-SFJONRDKSA-N |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O |
Isomerische SMILES |
CC[C@@H]1[C@](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)(CO)O |
Kanonische SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O |
Synonyme |
mycinamicin V aglycone mycinolide V |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.